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Compound of Interest

Compound Name: Boc-D-Asp-OMe
CAS No.: 137130-65-5; 587871-26-9
Cat. No.: B2603616

Get Quote

An In-Depth Technical Guide to Boc-D-Asp-OMe: Structural Regioselectivity and

Peptidomimetic Synthesis

Executive Summary

In the realm of advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug
design, the precise control of spatial geometry and functional group reactivity is paramount.
Boc-D-Asp-OMe (N-tert-butoxycarbonyl-D-aspartic acid a -methyl ester) is a highly
specialized, non-natural amino acid building block. Unlike standard L-amino acids, the D-
enantiomer confers profound resistance to endogenous proteolytic degradation, making it an
invaluable asset in therapeutic peptide development.

This whitepaper provides a rigorous examination of Boc-D-Asp-OMe, focusing on the critical
chemical distinction between o

e and 3 -regioisomers, the causality behind regioselective synthesis, and self-validating
protocols for its integration into iso-aspartyl peptide architectures.
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Structural Profiling and The Regioselectivity
Dilemma

A pervasive point of failure in junior synthetic laboratories is the conflation of Boc-D-Asp-OMe
(the a -methyl ester) with its regioisomer Boc-D-Asp(OMe)-OH (the (3 -methyl ester)[1][2].
Because aspartic acid possesses two carboxyl groups (the a -carboxyl and the side-chain 3 -
carboxyl), specifying which group is protected is the foundation of synthetic strategy.

e Boc-D-Asp-OMe (CAS 137130-65-5)[2]: IUPAC name (R)-3-((tert-butoxycarbonyl)amino)-4-
methoxy-4-oxobutanoic acid. Here, the a -carboxyl is methylated, leaving the 3 -carboxyl
free. This building block is strictly used when the synthetic goal is to form an iso-aspartyl
(side-chain) peptide bond.

e Boc-D-Asp(OMe)-OH (CAS 124184-67-4)[1][3]: IUPAC name (R)-2-((tert-
butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid. Here, the side-chain 3 -carboxyl is
methylated, leaving the o -carboxyl free for standard peptide backbone elongation[3].

Quantitative Physicochemical Comparison

Boc-D-Asp(OMe)-OH (B -

Parameter Boc-D-Asp-OMe ( o -ester)
ester)
CAS Number 137130-65-5[2] 124184-67-4[1][3]
Molecular Formula C10H17NO6[2] C10H17NOe[3]
Molecular Weight 247.25 g/mol 247.25 g/mol [1]
Free Reactive Group [ -Carboxyl (Side-chain) a -Carboxyl (Backbone)
] o ) Standard Boc-SPPS
Primary Application Iso-aspartyl linkages, prodrugs )
elongation[4]
Appearance White to off-white powder White to off-white solid[3]

Mechanistic Causality: Why Regioselective
Synthesis is Required
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Direct esterification of Boc-D-Asp-OH with methanol under acidic conditions or via anhydride
ring-opening predominantly yields the 3 -ester (Boc-D-Asp(OMe)-OH). Causality: The bulky
tert-butoxycarbonyl (Boc) protecting group on the adjacent a -amine creates severe steric
hindrance at the a -carbonyl. Consequently, nucleophilic attack by methanol is kinetically and
thermodynamically directed toward the less sterically encumbered (3 -carbonyl.

To synthesize the a -ester (Boc-D-Asp-OMe) in high purity, we must circumvent this steric bias.
The most robust strategy is an orthogonal protection-deprotection sequence: blocking the 3 -
carboxyl with a benzyl group, methylating the a -carboxyl, and subsequently removing the
benzyl group via catalytic hydrogenolysis.

Boc-D-Asp(OBzl)-OH

(Beta-benzyl ester)

Alpha-Esterification
(Mel, K2CO3, DMF)

!

Boc-D-Asp(OBzl)-OMe

'

Catalytic Hydrogenolysis
(H2, PdIC, MeOH)

Boc-D-Asp-OMe
(Target Alpha-Ester)

Click to download full resolution via product page

Regioselective synthesis workflow for Boc-D-Asp-OMe via beta-benzyl protection.

Self-Validating Experimental Protocols
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The following protocols are designed as self-validating systems. Progression to the next step is

strictly gated by specific analytical checkpoints to prevent the propagation of isomeric

impurities.

Protocol 1: Regioselective Synthesis of Boc-D-Asp-OMe

Objective: Synthesize the a -methyl ester while maintaining the stereochemical integrity of the

D-chiral center to prevent aspartate racemization[5].

Step 1: a -Methylation

Dissolve 10 mmol of Boc-D-Asp(OBzl)-OH in 25 mL of anhydrous DMF under an inert argon
atmosphere.

Add 11 mmol of finely powdered anhydrous K2COs. Stir for 15 minutes at 0°C.

Dropwise, add 12 mmol of lodomethane (Mel). Allow the reaction to warm to room
temperature and stir for 4 hours.

Validation Checkpoint 1 (TLC): Elute with Hexane/EtOAc (7:3). The starting material (acid)
will remain at the baseline, while the fully protected intermediate (Boc-D-Asp(OBzl)-OMe) will
migrate (R_f ~ 0.6). Do not proceed until baseline clearance is confirmed.

Quench with water, extract with EtOAc, wash with brine, dry over Na2SOa4, and concentrate
in vacuo.

Step 2: Benzyl Deprotection (Hydrogenolysis)

Dissolve the crude Boc-D-Asp(OBzl)-OMe in 30 mL of anhydrous Methanol.
Carefully add 10% Pd/C (10% w/w relative to the substrate) under a nitrogen blanket.

Purge the flask with H2 gas and stir vigorously under a hydrogen balloon for 2-3 hours at
room temperature.

Validation Checkpoint 2 (NMR): Filter an aliquot through Celite, concentrate, and run a crude
'H NMR (CDCls). Pass criteria: Complete disappearance of the aromatic multiplet at & 7.30-
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7.35 ppm and the benzyl CH: singlet at  5.10 ppm. Retention of the Boc singlet at  1.42
ppm and the new OMe singlet at 6 3.70 ppm[3].

« Filter the entire reaction mixture through a Celite pad, wash with methanol, and concentrate
to yield pure Boc-D-Asp-OMe.

Protocol 2: Iso-Aspartyl Peptide Coupling via SPPS

Objective: Utilize the free B -carboxyl of Boc-D-Asp-OMe to form an atypical side-chain
peptide bond, a common motif in prodrug linkers and constrained peptidomimetics.

Boc-D-Asp-OMe Amine Nucleophile

(Free Beta-COOH) (e.g., Peptide Resin)

Side-Chain Activation
(HATU / DIPEA)

Iso-Aspartyl Linkage
(Beta-Peptide Bond)

Click to download full resolution via product page

Mechanism of side-chain (iso-aspartyl) peptide bond formation using Boc-D-Asp-OMe.

e Resin Preparation: Swell the amine-functionalized peptide resin (e.g., MBHA resin for Boc-
SPPS) in DMF for 30 minutes[4].

e Activation: In a separate vial, dissolve 3 equivalents (relative to resin loading) of Boc-D-Asp-
OMe and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA.

o Causality Note: We use a slight deficit of HATU to prevent capping of the resin-bound
amine by the uronium salt.

o Coupling: Add the activated mixture to the resin. Agitate for 1 hour at room temperature.
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» Validation Checkpoint 3 (Kaiser Test): Remove a few resin beads, wash with ethanol, and
apply the Kaiser ninhydrin test. A colorless/yellow bead indicates successful coupling
(primary amine consumed). A blue bead indicates incomplete coupling; repeat steps 2-3.

o Global Cleavage: Treat the resin with anhydrous HF (or TFA if utilizing an orthogonal linker)
to remove the Boc group and cleave the peptide from the solid support, yielding the target
iso-aspartyl D-peptide[4].

Mitigating Aspartimide Formation

A critical advantage of utilizing Boc-D-Asp-OMe in specific synthetic routes is the modulation
of aspartimide (succinimide) side reactions. In standard Fmoc-SPPS, the repetitive use of
piperidine (a secondary amine base) often attacks the 3 -carboxyl ester, leading to a cyclic
aspartimide intermediate that subsequently hydrolyzes into a mixture of a and 3 peptides,
accompanied by epimerization[5].

By employing a Boc-strategy[4] (which relies on acidic deprotection via TFA rather than basic
deprotection), and by utilizing the pre-methylated a -ester (Boc-D-Asp-OMe), the synthetic
chemist completely bypasses the base-catalyzed nucleophilic attack on the ester, preserving
both the regiochemical and stereochemical integrity of the D-aspartic acid residue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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